molecular formula C4H9ClN2O2 B6354237 3-Hydroxymethylimidazolidin-4-one hydrochloride CAS No. 1171027-84-1

3-Hydroxymethylimidazolidin-4-one hydrochloride

Cat. No. B6354237
CAS RN: 1171027-84-1
M. Wt: 152.58 g/mol
InChI Key: MPNUAMQFLZYCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymethylimidazolidin-4-one hydrochloride (HMIM·HCl) is an organic compound that has been used in various scientific research applications due to its unique properties. It is a versatile compound that has been used in organic synthesis, catalysis, and drug delivery. HMIM·HCl has a wide range of applications in medical and biological research, due to its ability to act as a proton donor and acceptor, as well as its high solubility in water. This compound is also known for its low toxicity, making it a safe and effective tool for laboratory experiments.

Mechanism of Action

HMIM·HCl acts as a proton donor and acceptor in biochemical and physiological studies. It is able to donate protons to acceptor molecules, such as proteins, enzymes, and nucleic acids, and it can also accept protons from donor molecules. This allows HMIM·HCl to act as a catalyst in biochemical and physiological processes. In addition, HMIM·HCl can act as a drug delivery system, allowing drugs to be delivered to specific sites in the body.
Biochemical and Physiological Effects
HMIM·HCl has been studied for its biochemical and physiological effects. It has been found to have a positive effect on the activity of enzymes, proteins, and nucleic acids. HMIM·HCl has also been found to increase the solubility of drugs, allowing them to be delivered to specific sites in the body. In addition, HMIM·HCl has been found to have a positive effect on the metabolism of cells, allowing them to more effectively use nutrients and energy.

Advantages and Limitations for Lab Experiments

The main advantage of using HMIM·HCl in laboratory experiments is its low toxicity, making it a safe and effective tool. In addition, HMIM·HCl is highly soluble in water, making it easy to use in a variety of experiments. However, HMIM·HCl can be difficult to separate from other compounds, and it can react with other molecules, making it difficult to use in some experiments.

Future Directions

HMIM·HCl has a wide range of potential applications in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as for drug delivery. In addition, HMIM·HCl could be used to study the biochemical and physiological effects of drugs, as well as to study the metabolism of cells. Finally, HMIM·HCl could be used to synthesize polymers and nanomaterials for a variety of applications.

Synthesis Methods

HMIM·HCl can be synthesized from the reaction of 4-methylimidazole and formaldehyde in the presence of hydrochloric acid. This reaction produces a mixture of HMIM·HCl and 4-methylimidazole hydrochloride, which can be easily separated by column chromatography. The yield of HMIM·HCl is typically high, making it an economical choice for laboratory experiments.

Scientific Research Applications

HMIM·HCl has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in redox reactions, and as a drug delivery system. HMIM·HCl has also been used in the synthesis of polymers and nanomaterials. It has been used as a proton donor and acceptor in biochemical and physiological studies. In addition, HMIM·HCl has been used to study the structure and function of proteins and enzymes.

properties

IUPAC Name

3-(hydroxymethyl)imidazolidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c7-3-6-2-5-1-4(6)8;/h5,7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNUAMQFLZYCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymethylimidazolidin-4-one hydrochloride

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